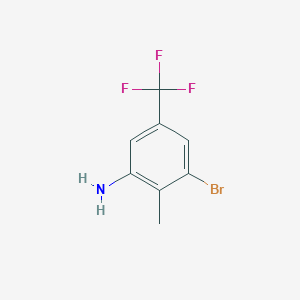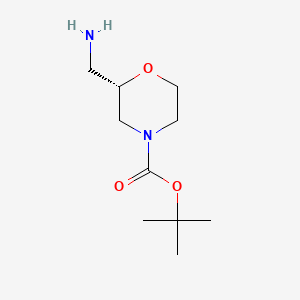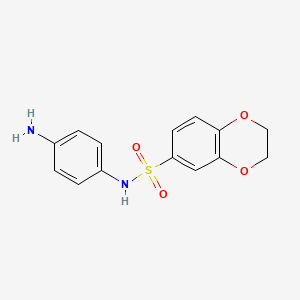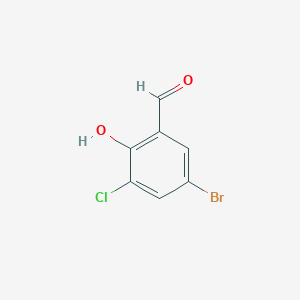
3-Bromo-2-méthyl-5-(trifluorométhyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-methyl-5-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H5BrF3N . It has an average mass of 240.020 Da and a monoisotopic mass of 238.955734 Da .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and an aniline group .Applications De Recherche Scientifique
Synthèse d'inhibiteurs du virus de l'hépatite C
Ce composé joue un rôle crucial dans la synthèse d'inhibiteurs ciblant la protéase NS3 du virus de l'hépatite C (VHC). En inhibant cette protéase, le composé contribue au développement d'agents thérapeutiques potentiels contre le VHC .
Développement de blocs de construction fluorés
En raison de sa structure aromatique fluorée, 3-Bromo-2-méthyl-5-(trifluorométhyl)aniline sert de bloc de construction en chimie organique synthétique. Il est particulièrement précieux pour créer des composés avec une stabilité accrue et une réactivité unique due à la présence du groupe trifluorométhyle .
Mécanisme D'action
Target of Action
Similar compounds such as 2-bromo-5-(trifluoromethyl)aniline have been used in the synthesis and biochemical evaluation of series of inhibitors of hepatitis c virus (hcv) ns3 protease .
Mode of Action
It’s worth noting that compounds with similar structures are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions .
Biochemical Pathways
As mentioned earlier, similar compounds have been used in the synthesis of inhibitors of the hcv ns3 protease , suggesting potential involvement in antiviral pathways.
Result of Action
Given its potential use in the synthesis of hcv ns3 protease inhibitors , it may contribute to the inhibition of viral replication at the molecular level.
Analyse Biochimique
Biochemical Properties
3-Bromo-2-methyl-5-(trifluoromethyl)aniline plays a role in biochemical reactions by interacting with specific enzymes and proteins. It has been used in the synthesis and biochemical evaluation of inhibitors for hepatitis C virus NS3 protease . This interaction suggests that 3-Bromo-2-methyl-5-(trifluoromethyl)aniline can bind to and inhibit the activity of this protease, potentially affecting viral replication.
Cellular Effects
3-Bromo-2-methyl-5-(trifluoromethyl)aniline influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its interaction with the hepatitis C virus NS3 protease can lead to changes in viral replication within infected cells . Additionally, the compound’s effects on cellular metabolism and gene expression may vary depending on the cell type and the specific pathways involved.
Molecular Mechanism
The molecular mechanism of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline involves its binding interactions with biomolecules, such as enzymes and proteins. By binding to the hepatitis C virus NS3 protease, the compound inhibits the enzyme’s activity, leading to a decrease in viral replication . This inhibition may involve specific binding interactions at the enzyme’s active site, preventing the protease from processing viral proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline can change over time due to its stability and degradation. The compound’s stability may be influenced by factors such as temperature, pH, and exposure to light. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of viral replication .
Dosage Effects in Animal Models
The effects of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline vary with different dosages in animal models. At lower doses, the compound may effectively inhibit viral replication without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to specific organs or tissues . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
3-Bromo-2-methyl-5-(trifluoromethyl)aniline is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The compound may undergo metabolic transformations, such as oxidation or conjugation, which can affect its activity and toxicity. These metabolic pathways can influence the compound’s overall effects on metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 3-Bromo-2-methyl-5-(trifluoromethyl)aniline is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments or tissues. Understanding the transport and distribution of the compound is crucial for determining its therapeutic potential and potential side effects .
Subcellular Localization
The subcellular localization of 3-Bromo-2-methyl-5-(trifluoromethyl)aniline can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall effects on cellular processes .
Propriétés
IUPAC Name |
3-bromo-2-methyl-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c1-4-6(9)2-5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGJAAFFKXJAFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371296 |
Source


|
| Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
232267-31-1 |
Source


|
| Record name | 3-bromo-2-methyl-5-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90371296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)




